METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Overview
Description
METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-7-(2-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C25H22ClNO5 and its molecular weight is 451.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 451.1186505 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of quinoxaline derivatives, which are closely related to the compound of interest. For instance, Gao et al. (2011) described a facile synthesis of novel methylenedioxy-bearing quinoxaline derivatives, highlighting the potential for these compounds in various chemical applications (Gao, Liu, Jiang, & Li, 2011).
Biological Activities
- Antimicrobial and Antitubercular Activity : Rajanarendar et al. (2010) synthesized quinoxaline derivatives and evaluated their antimicrobial and mosquito larvicidal activities, showing good efficacy against bacterial and fungal strains (Rajanarendar, Reddy, Murthy, Reddy, Raju, Srinivas, Praveen, & Rao, 2010). Similarly, Jaso et al. (2005) developed quinoxaline derivatives as potential anti-Mycobacterium tuberculosis agents, with some compounds showing promising activity (Jaso, Zarranz, Aldana, & Monge, 2005).
Pharmaceutical Applications
- Anti-Cancer Properties : A study by Abad et al. (2021) on isoxazolequinoxaline derivatives demonstrated potential anti-cancer activities through molecular docking studies, suggesting these compounds could serve as leads for developing new cancer treatments (Abad, Sallam, Al-Ostoot, Khamees, Al-horaibi, A, Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).
Analytical Applications
- High-Performance Liquid Chromatography (HPLC) : Yamaguchi et al. (1987) utilized a quinoxaline derivative as a highly sensitive fluorescence derivatization reagent for alcohols in HPLC, indicating the compound's utility in analytical chemistry (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Material Science Applications
- Electrochromic Materials : Wang et al. (2016) explored the use of quinoxaline derivatives in electrochromic devices, indicating the potential of these compounds in the development of advanced materials with switchable optical properties (Wang, Han, Xiao, Bao, Wang, Sun, & Yang, 2016).
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-13-22(25(29)30-2)23(14-7-8-20-21(11-14)32-12-31-20)24-18(27-13)9-15(10-19(24)28)16-5-3-4-6-17(16)26/h3-8,11,15,23,27H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNASITJJMNGRAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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